

Spectroscopic analysis of "Disperse Orange 62" using UV-Vis and FT-IR

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Compound of Interest

Compound Name: Disperse orange 62

Cat. No.: B12361856

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Application Note: Spectroscopic Analysis of Disperse Orange 62

Introduction

Disperse Orange 62 (C.I. 11239) is a monoazo disperse dye used for dyeing polyester fibers. [1] Its chemical structure, C25H21Cl2N5O4, gives it specific spectroscopic properties that are crucial for identification, quality control, and research in dye chemistry and textile applications. [1] This application note details the use of Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and quantitative analysis of **Disperse Orange 62**. These techniques provide a rapid, non-destructive, and reliable means of characterizing the dye. [2]

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. [3][4] UV-Vis spectroscopy measures this absorption and is used to determine the maximum absorption wavelength (λ_{max}) and to quantify the dye concentration in a solution. FT-IR spectroscopy, on the other hand, identifies the functional groups present in the dye molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. [5][6] This provides a unique "molecular fingerprint" of the compound. [6]

Experimental Protocols

1. UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for determining the λ_{max} and creating a calibration curve for the quantitative analysis of **Disperse Orange 62**.

Materials and Equipment:

- **Disperse Orange 62**
- Spectrophotometric grade solvent (e.g., acetone, ethanol, or dimethylformamide)
- UV-Vis Spectrophotometer (capable of scanning from 200-800 nm)
- Volumetric flasks and pipettes
- Cuvettes (quartz for UV region, glass or plastic for visible region)

Protocol:

- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Orange 62** powder and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[\[7\]](#)[\[8\]](#)
- Instrument Setup:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength range to scan from 200 to 800 nm.[\[3\]](#)
 - Use a cuvette containing the pure solvent as a blank to zero the instrument.[\[8\]](#)
- Determination of λ_{max} :
 - Fill a cuvette with one of the standard solutions.
 - Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

- The wavelength at which the highest absorbance is recorded is the λ_{max} .
- Calibration Curve:
 - Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
 - Measure the absorbance of each standard solution, starting from the least concentrated.
 - Plot a graph of absorbance versus concentration. This will be the calibration curve.[8]
- Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the λ_{max} and determine its concentration using the calibration curve.

2. FT-IR Spectroscopic Analysis

This protocol describes the method for obtaining the FT-IR spectrum of **Disperse Orange 62** to identify its functional groups.

Materials and Equipment:

- **Disperse Orange 62**
- Potassium Bromide (KBr), spectroscopic grade
- FT-IR Spectrometer with a suitable detector
- Agate mortar and pestle
- Pellet press

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the **Disperse Orange 62** sample and the KBr powder to remove any moisture.
 - Weigh a small amount of the dye (approximately 1-2 mg) and mix it with about 100-200 mg of KBr.[9]

- Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Turn on the FT-IR spectrometer and allow it to stabilize.
 - Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm^{-1} .[\[6\]](#)
 - Collect a sufficient number of scans to obtain a spectrum with a good signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate these bands to the specific functional groups present in the **Disperse Orange 62** molecule.

Data Presentation

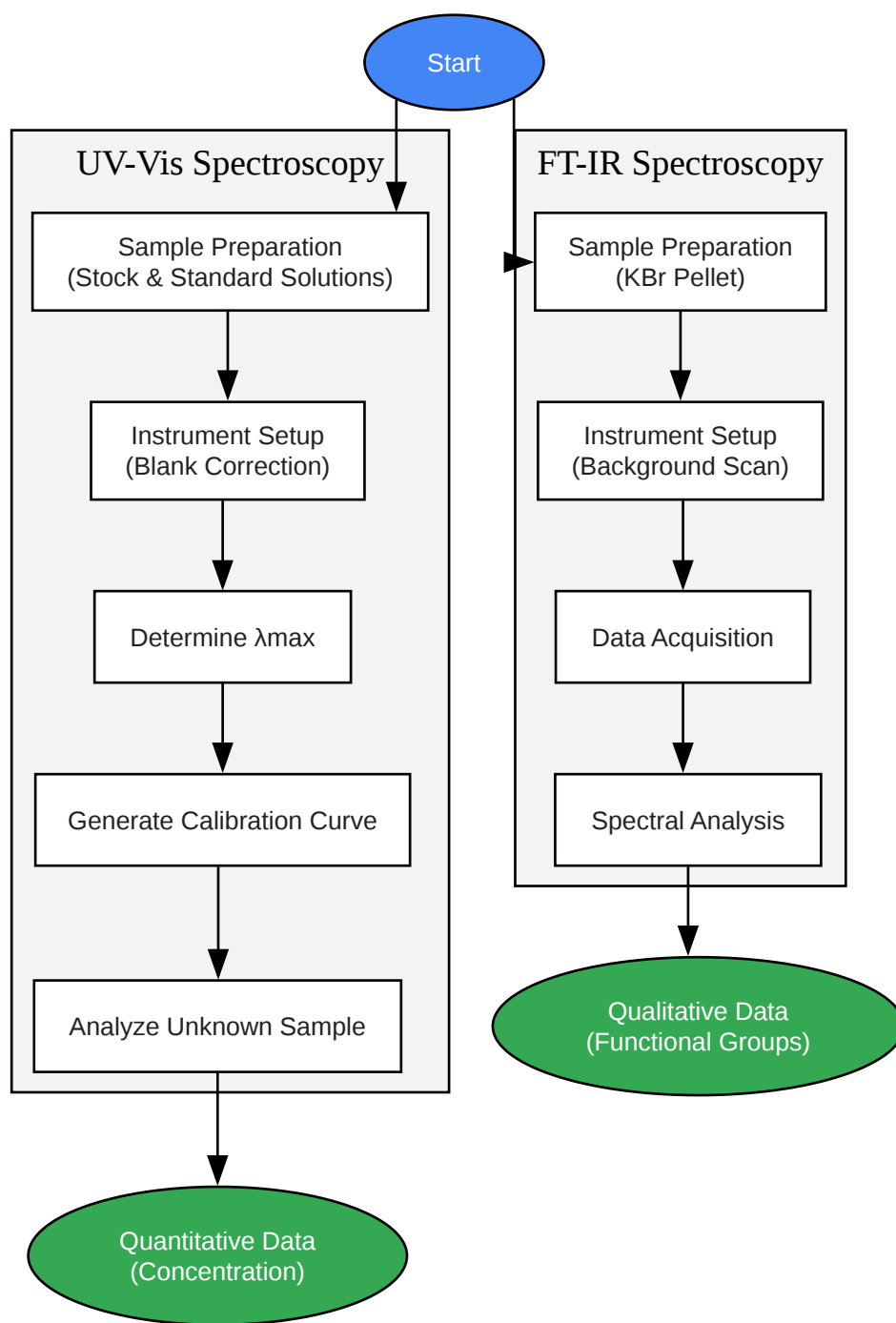
Table 1: UV-Vis Spectroscopic Data for **Disperse Orange 62**

Parameter	Value
Solvent	Acetone
λ_{max}	Value to be determined experimentally (typically in the orange region of the spectrum)
Molar Absorptivity (ϵ)	Value to be determined from the slope of the calibration curve

Table 2: FT-IR Characteristic Peaks for **Disperse Orange 62**

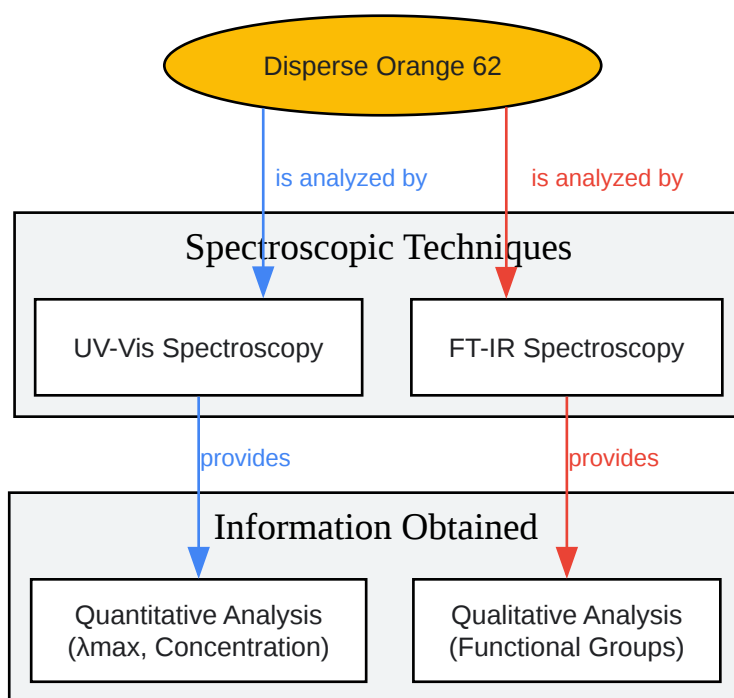
Wavenumber (cm^{-1})	Functional Group Assignment
e.g., 3400-3300	N-H stretching (secondary amine)
e.g., 2250-2200	$\text{C}\equiv\text{N}$ stretching (nitrile)
e.g., 1600-1585	$\text{N}=\text{N}$ stretching (azo group)
e.g., 1550-1475	NO_2 asymmetric stretching (nitro group)
e.g., 1350-1300	NO_2 symmetric stretching (nitro group)
e.g., 1250-1020	C-N stretching (aromatic amine)
e.g., 800-600	C-Cl stretching
(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)	

Visualizations



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Caption: Experimental workflow for spectroscopic analysis of **Disperse Orange 62**.



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Caption: Relationship between spectroscopic techniques and the information derived.

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